2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole
Description
This compound is a structurally complex indole derivative featuring a mannopyranosyl core with extensive functionalization:
- 6-O-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
- 1-[(4-methylphenyl)sulfonyl] substituent: Introduces electron-withdrawing properties, which could affect reactivity or binding to biological targets.
The molecule’s design suggests applications in glycosylation studies, enzyme inhibition, or carbohydrate-protein interaction research due to the mannose scaffold. Its synthesis likely involves multi-step protection/deprotection strategies, including benzylation, acetylation, and sulfonylation .
Properties
Molecular Formula |
C44H43NO8S |
|---|---|
Molecular Weight |
745.9 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[1-(4-methylphenyl)sulfonylindol-2-yl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C44H43NO8S/c1-31-22-24-37(25-23-31)54(47,48)45-38-21-13-12-20-36(38)26-39(45)41-43(51-28-34-16-8-4-9-17-34)44(52-29-35-18-10-5-11-19-35)42(40(53-41)30-49-32(2)46)50-27-33-14-6-3-7-15-33/h3-26,40-44H,27-30H2,1-2H3/t40-,41-,42-,43-,44+/m1/s1 |
InChI Key |
PUPHEBBFTJLVQL-QVFXVJCCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4C(C(C(C(O4)COC(=O)C)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Glycosyl Donor
Starting Material:
The synthesis begins with D-mannose derivatives, typically in the form of methyl or phenyl glycosides, which serve as glycosyl donors.
- Protection of hydroxyl groups:
Hydroxyl groups at positions 2, 3, and 4 are protected as phenylmethyl (benzyloxy) groups using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This step ensures regioselectivity during subsequent glycosylation reactions.
Reaction example:
$$
\text{D-mannose methyl glycoside} + \text{benzyl chloride} \xrightarrow{\text{Base}} \text{tris-benzyloxy methyl glycoside}
$$
- Selective acetylation at the 6-position:
The primary hydroxyl at C-6 is selectively acetylated using acetic anhydride in pyridine, often with catalytic DMAP, to yield the 6-O-acetyl derivative.
Data Tables Summarizing Key Reactions
Final Remarks
The synthesis of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-alpha-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole exemplifies advanced carbohydrate chemistry, combining protection/deprotection strategies, regioselective acylation, and glycosylation techniques. The process demands meticulous control over reaction parameters to achieve high yields and stereochemical purity, supported by literature protocols and recent research findings.
Chemical Reactions Analysis
Types of Reactions
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetyl and phenylmethyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The mannopyranosyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum 2017 ():
The compounds below share the indole core but differ markedly in substituents and connectivity:
Key Differences:
Core Structure: The target compound integrates a mannose-derived sugar, while Compounds A/B feature bis-indole structures with a butane-diyl linker. The sulfonyl group in the target contrasts with the oxazolidinone and dimethylaminoethyl groups in Compounds A/B.
Physicochemical Properties: The target’s benzyl and acetyl groups likely reduce aqueous solubility compared to Compounds A/B, which contain polar oxazolidinone and tertiary amine groups.
Biological Activity: Compounds A/B may target bacterial ribosomes (oxazolidinone) or neurological receptors (dimethylaminoethyl), whereas the target’s mannose moiety suggests involvement in carbohydrate-mediated signaling .
Biological Activity
The compound 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole is a complex glycosylated indole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 749.91 g/mol. The structure features a phenylmethyl group and a sulfonyl group attached to an indole core, along with a glycosidic linkage to a mannopyranosyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₃₉NO₈S |
| Molecular Weight | 749.91 g/mol |
| Physical State | Beige solid |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be mediated through several mechanisms:
- Antioxidant Activity : The indole structure is known for its ability to scavenge free radicals, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Glycosylation Effects : The presence of the mannopyranosyl unit may enhance the compound's interaction with biological membranes and receptors, influencing its pharmacokinetics and bioavailability.
Pharmacological Effects
Various studies have explored the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from damage induced by beta-amyloid plaques, a hallmark of Alzheimer's disease.
Case Studies
- In Vitro Cytotoxicity Assay : A study conducted on human breast cancer (MCF-7) cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM.
- Animal Model Study : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls, indicating its anti-inflammatory potential.
- Neuroprotective Study : In experiments involving SH-SY5Y neuroblastoma cells exposed to beta-amyloid, treatment with the compound significantly reduced cell death and oxidative stress markers.
Q & A
Basic: What are the critical steps for synthesizing this compound with high yield and purity?
Answer:
The synthesis involves sequential protection/deprotection strategies and glycosylation. Key steps include:
- Protection of hydroxyl groups : Use benzyl (Bn) groups for 2,3,4-positions and acetylation at the 6-O position of the mannose moiety to prevent undesired side reactions .
- Glycosylation : Employ trichloroacetimidate or thioglycoside donors under Lewis acid catalysis (e.g., BF₃·OEt₂) to couple the indole sulfonamide moiety with the protected mannose .
- Purification : Monitor reactions via TLC (silica gel, hexane/EtOAc gradient) and purify intermediates using flash chromatography. Final recrystallization in ethanol/dichloromethane improves purity .
Advanced: How can stereochemical integrity during glycosylation be ensured, and what analytical methods validate it?
Answer:
- Stereochemical Control : Use in situ anomerization or preactivation protocols (e.g., NIS/TfOH) to favor α-D-mannopyranosyl linkage formation. Solvent polarity (e.g., toluene/MeCN) and temperature (−40°C) influence anomeric selectivity .
- Validation :
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.2–8.1 ppm), sulfonamide methyl (δ 2.4 ppm), and acetyl groups (δ 2.0–2.1 ppm). Overlapping benzyl protons (δ 4.5–5.5 ppm) require 2D-COSY/HSQC .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ ion). MALDI-TOF detects fragmentation patterns for glycosidic bonds .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Experimental Reprodubility : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity assays) .
- Structural-Activity Relationship (SAR) : Compare analogs with variations in benzyl/acetyl groups. Use molecular docking (e.g., AutoDock Vina) to assess sulfonamide interactions with target proteins .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to evaluate dose-response inconsistencies .
Basic: What methodologies assess the compound’s stability under varying pH and temperature?
Answer:
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify hydrolytic cleavage points (e.g., acetyl or glycosidic bonds) via LC-MS .
Advanced: How to design experiments to probe the compound’s interaction with membrane transporters?
Answer:
- Competitive Inhibition Assays : Use fluorescent probes (e.g., rhodamine 123 for P-glycoprotein) in Caco-2 cells. Measure IC₅₀ values via flow cytometry .
- Permeability Studies : Apply the compound to apical/basolateral chambers in a Madin-Darby Canine Kidney (MDCK) monolayer model. Calculate apparent permeability (Papp) .
- CRISPR Knockouts : Generate transporter-deficient cell lines (e.g., ABCB1-KO) to confirm transporter-specific uptake .
Basic: What computational tools predict the compound’s physicochemical properties?
Answer:
- Lipophilicity : Calculate logP values using ChemAxon or Schrödinger QikProp. Experimental validation via shake-flask method (octanol/water partition) .
- Solubility : Use Hansen solubility parameters (HSPiP software) to optimize co-solvents (e.g., DMSO/PEG 400) .
Advanced: How can researchers address low yields in the final deprotection step?
Answer:
- Catalytic Hydrogenation : Optimize Pd/C or Pd(OH)₂ loading (10–20 wt%) under H₂ (50 psi) in EtOAc/MeOH. Monitor benzyl group removal via TLC .
- Alternative Deprotection : Use BCl₃ in DCM at −78°C for selective acetyl removal without disrupting sulfonamide groups .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM, toluene).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How to design a study correlating structural modifications with pharmacokinetic profiles?
Answer:
- SAR Library Synthesis : Prepare analogs with variations in benzyl/acetyl groups and sulfonamide substituents .
- In Vivo PK Studies : Administer compounds to Sprague-Dawley rats (IV/PO routes). Collect plasma samples for LC-MS/MS analysis to calculate AUC, Cmax, and t₁/₂ .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
